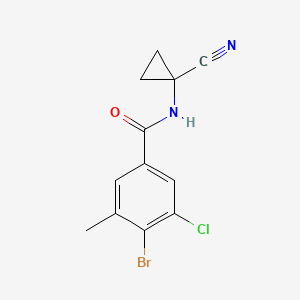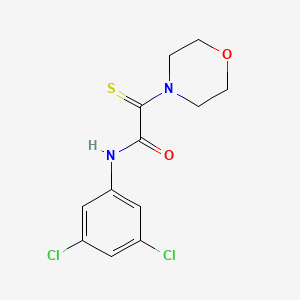
3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide” is a complex organic molecule. It contains a phenylthio group, a tetrahydrofuran ring, a pyrazole ring, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydrofuran ring and the pyrazole ring would add cyclic structures to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amide group might undergo hydrolysis, the phenylthio group might undergo oxidation, and the tetrahydrofuran ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Multi-heterocyclic anti-bacterial drugs incorporating the pyrazole moiety have been synthesized and characterized, demonstrating antibacterial activities and potential for drug development (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019). These compounds also underwent molecular docking and ADME prediction, indicating their potential for further pharmacological application.
Molecular Docking and Pharmacokinetics
- Novel pyrazole derivatives have been analyzed for their antimicrobial potential, involving detailed molecular docking analysis to understand their interaction with microbial enzymes, alongside predictions of their pharmacokinetic properties (Sivakumar, Balachandran, & Narayana, et al., 2020). This suggests a methodological approach for assessing the utility of new pyrazole compounds in antimicrobial therapy.
Immunomodulating Activity
- Some pyrazole derivatives have shown immunomodulating activity, enhancing macrophage cytotoxicity and stimulating antibacterial defenses in animal models (Doria, Isetta, Ferreccio, et al., 1991). This points to the potential use of such compounds in modulating immune responses for therapeutic benefits.
Antidepressant and Anticancer Activities
- Certain pyrazole derivatives have been identified with potential antidepressant activities based on standard assays in animals, showing reduced side effects compared to traditional treatments (Bailey, Hansen, Hlavac, et al., 1985). Additionally, new heterocyclic compounds based on the pyrazole scaffold have been synthesized and evaluated for their anticancer activity, indicating the versatility of pyrazole derivatives in drug discovery (Metwally, Abdelrazek, & Eldaly, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(7-9-22-15-4-2-1-3-5-15)18-13-10-17-19(11-13)14-6-8-21-12-14/h1-5,10-11,14H,6-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYXKUYGPOYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[(4-methylquinazolin-2-yl)methyl]amine](/img/structure/B2721191.png)
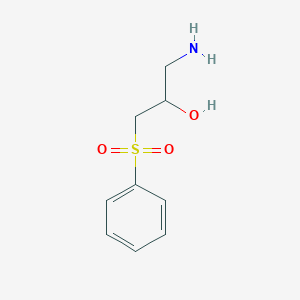
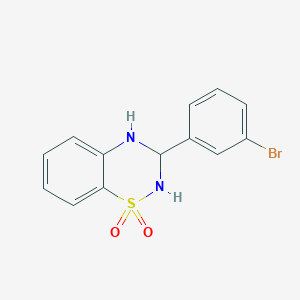
![5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2721194.png)
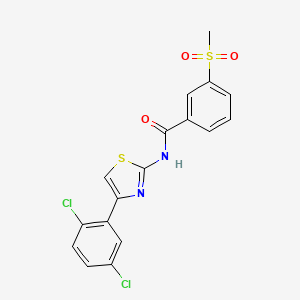

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2721199.png)
![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B2721201.png)
